molecular formula C18H28ClNO2 B13789203 Cyclopropanecarboxylic acid, 2-((butylmethylamino)methyl)-1-phenyl-, ethyl ester, monohydrochloride, cis- CAS No. 85467-56-7

Cyclopropanecarboxylic acid, 2-((butylmethylamino)methyl)-1-phenyl-, ethyl ester, monohydrochloride, cis-

Cat. No.: B13789203
CAS No.: 85467-56-7
M. Wt: 325.9 g/mol
InChI Key: GRCHBMOCWOXXEW-CLRXKPRGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cyclopropane derivative characterized by a cis-configuration of substituents on the cyclopropane ring. Its structure includes:

  • 2-((Butylmethylamino)methyl) group: A tertiary amine linked via a methylene bridge, which is protonated as a monohydrochloride salt, enhancing water solubility .
  • Ethyl ester: A common esterification motif that modulates lipophilicity and metabolic stability.

The cis-configuration is critical for stereochemical specificity, influencing binding affinity in pharmacological contexts.

Properties

CAS No.

85467-56-7

Molecular Formula

C18H28ClNO2

Molecular Weight

325.9 g/mol

IUPAC Name

butyl-[[(1S,2R)-2-ethoxycarbonyl-2-phenylcyclopropyl]methyl]-methylazanium;chloride

InChI

InChI=1S/C18H27NO2.ClH/c1-4-6-12-19(3)14-16-13-18(16,17(20)21-5-2)15-10-8-7-9-11-15;/h7-11,16H,4-6,12-14H2,1-3H3;1H/t16-,18+;/m1./s1

InChI Key

GRCHBMOCWOXXEW-CLRXKPRGSA-N

Isomeric SMILES

CCCC[NH+](C)C[C@H]1C[C@@]1(C2=CC=CC=C2)C(=O)OCC.[Cl-]

Canonical SMILES

CCCC[NH+](C)CC1CC1(C2=CC=CC=C2)C(=O)OCC.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The preparation of cyclopropanecarboxylic acid derivatives such as the target compound generally involves:

  • Formation of the cyclopropane ring system with defined stereochemistry.
  • Introduction of the phenyl substituent and the aminoalkyl side chain.
  • Esterification to form the ethyl ester.
  • Conversion to the monohydrochloride salt.

The synthetic route often starts from simpler cyclopropanecarboxylic acid esters or related intermediates, followed by functionalization steps using amines and alkylation methods.

Key Synthetic Steps and Conditions

Cyclopropanecarboxylic Acid Ester Formation

According to patent EP0879813A1, cyclopropanecarboxylic acid esters can be prepared by reacting suitable precursors such as 4-chlorobutyric acid methyl ester with sodium methylate, followed by catalytic cyclization using alkylbenzenesulfonic acids as catalysts. The reaction typically proceeds at 90 to 150 °C, with catalyst loadings between 5 to 50% by weight relative to the ester. The catalyst is recyclable and stable, allowing for efficient production with minimal by-products.

The process includes:

  • Mixing cyclopropanecarboxylic acid ester with an excess of carboxylic acid (e.g., formic acid).
  • Adding the alkylbenzenesulfonic acid catalyst.
  • Heating under stirring to facilitate cyclization.
  • Distilling off reaction by-products such as methyl formate.
  • Recovering and recycling the catalyst from the reaction residue.
  • Purifying the cyclopropanecarboxylic acid by fractional distillation, achieving yields around 87-90% and purity above 99%.
Esterification and Salt Formation

The ethyl ester is formed either by direct esterification of the carboxylic acid or by using ethyl esters as starting materials. The monohydrochloride salt is obtained by treating the free base with hydrochloric acid, typically in an organic solvent, to yield the crystalline salt form with defined stereochemistry (cis configuration).

Stereochemical Considerations

Patent EP0095794B1 discusses the preparation of cyclopropane carboxylic acid esters with defined stereochemistry, emphasizing the importance of controlling cis/trans isomerism and optical activity. The synthesis involves phosphorane intermediates and condensation reactions that allow selective formation of stereoisomers. The stereochemical purity is critical as biological activity varies significantly with configuration.

The methods include:

  • Using phosphonium salts and bases to generate ylides.
  • Condensation with formyl cyclopropane carboxylates.
  • Isolation of stereoisomerically pure esters by chromatographic methods.
  • Epimerization steps to achieve desired stereochemistry without loss of yield.

Data Tables and Research Outcomes

Catalyst and Reaction Conditions Summary

Parameter Details
Catalyst Alkylbenzenesulfonic acids (C10-C13 alkyl chains)
Catalyst loading 5-50% by weight (preferably 7-15%)
Temperature 90-150 °C
Pressure Slight vacuum (500-1000 hPa)
Reaction time Variable, monitored by distillation of methyl formate
Yield of cyclopropanecarboxylic acid ~87-90% based on ester used
Purity of product >99% by fractional distillation
Catalyst recycling Recovered from bottom residue, reused multiple times

Example Reaction Outcome (From EP0879813A1)

Step Description Outcome
Starting materials Cyclopropanecarboxylic acid methyl ester + formic acid Reaction mixture prepared
Catalyst Concentrated sulfuric acid (30 g) Catalyst added
Reaction temperature >100 °C Methyl formate distilled off
Neutralization Sodium hydroxide solution (50%, 20.4 g) added Neutralized sulfuric acid
Final distillation Vacuum distillation 87% yield of cyclopropanecarboxylic acid obtained

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents.

    Reduction: Reduction of the ester group to alcohols using reducing agents.

    Substitution: Nucleophilic substitution reactions at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products of these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Neuropharmacology

Recent studies indicate that derivatives of cyclopropanecarboxylic acid compounds exhibit significant neuropharmacological effects. These compounds have been investigated for their potential as agonists or antagonists of G protein-coupled receptors (GPCRs). Research has shown that they can modulate neurotransmitter release, which may have implications for treating neurological disorders such as depression and anxiety .

Antimicrobial Activity

Cyclopropanecarboxylic acid derivatives have demonstrated antimicrobial properties against various pathogens. The compound's unique structure allows it to interact with microbial membranes, leading to cell lysis. This property can be exploited in developing new antimicrobial agents to combat antibiotic-resistant bacteria .

Anti-inflammatory Properties

Research indicates that cyclopropanecarboxylic acid derivatives may possess anti-inflammatory effects. They have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Synthesis of Pharmaceuticals

The compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules with desired biological activities.

Development of Pesticides

The structural features of cyclopropanecarboxylic acid derivatives contribute to their effectiveness as pesticide agents. Research has focused on their use in developing eco-friendly pesticides that minimize environmental impact while effectively controlling pest populations .

Biocontrol Agents

Cyclopropanecarboxylic acid derivatives are being explored as potential biocontrol agents against agricultural pests and diseases. Their efficacy against specific pathogens has been documented, highlighting their role in sustainable agriculture practices .

Plant Growth Regulators

Studies suggest that cyclopropanecarboxylic acid derivatives may act as plant growth regulators, promoting growth and enhancing resistance to stress factors such as drought and disease . This application could lead to increased agricultural productivity.

Case Study 1: Neuropharmacological Research

In a study examining the effects of cyclopropanecarboxylic acid derivatives on GPCRs, researchers found that certain modifications enhanced binding affinity and selectivity for specific receptor subtypes, indicating potential for drug development targeting neurological disorders .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial activity of various cyclopropanecarboxylic acid derivatives against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at low concentrations, supporting further development into therapeutic agents .

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and physicochemical properties of the target compound with related cyclopropane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Configuration Salt Form Potential Applications
Target Compound C₁₉H₂₈ClNO₂* ~348.3 (estimated) Phenyl, ethyl ester, (butylmethylamino)methyl cis Monohydrochloride Pharmaceuticals (e.g., CNS agents)
Ethyl cis-2-(cyanomethyl)cyclopropanecarboxylate (9CI) C₈H₁₁NO₂ 153.18 Cyanomethyl, ethyl ester cis None Synthetic intermediate
Ethyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate C₁₀H₁₄Cl₂O₂ 237.12 Dichlorovinyl, dimethyl, ethyl ester Variable None Agrochemicals (e.g., insecticides)
Procaine Hydrochloride C₁₃H₂₀N₂O₂·HCl 272.78 Diethylaminoethyl ester, p-aminobenzoate N/A Hydrochloride Local anesthetic
[1-(4-Cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium chloride C₂₀H₃₀ClNO₂ 364.91 Cyclohexylphenyl, dimethylaminoethyl ester N/A Hydrochloride Surfactants or ion-pair agents

*Estimated based on structural similarity to (C₁₄H₁₉Cl₂NO₂; MW 304.21) with additional butylmethylamino group.

Key Differences and Implications

Substituent Effects: The target compound’s butylmethylamino group distinguishes it from simpler analogs like ethyl cis-2-(cyanomethyl)cyclopropanecarboxylate . This tertiary amine enhances solubility in acidic environments (via HCl salt) and may interact with biological targets (e.g., neurotransmitter receptors) .

Salt Form: The monohydrochloride salt mirrors procaine’s formulation, which improves bioavailability and stability compared to non-salt forms .

Stereochemistry :

  • The cis-configuration may enforce a specific spatial arrangement, critical for binding to chiral biological targets. Trans-isomers (e.g., trans-2-(4-methoxyphenyl)cyclopropanecarboxylate in ) often exhibit divergent activity profiles.

Research Findings on Analogues

  • Procaine Hydrochloride : A well-studied local anesthetic with a similar ester-amine structure. Its mechanism involves sodium channel blockade, suggesting that the target compound could explore similar pathways.
  • Agrochemical Derivatives : Cyclopropane esters with halogenated substituents (e.g., dichlorovinyl) are used in insecticides, highlighting the versatility of cyclopropane scaffolds. The target compound’s lack of halogens may shift its utility toward pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for obtaining the cis-isomer of this cyclopropane derivative with high stereochemical purity?

  • Methodological Answer : Synthesis typically involves cyclopropanation via [2+1] cycloaddition or Simmons-Smith reactions, followed by functionalization of the amino-methyl and phenyl groups. To ensure cis-selectivity, chiral catalysts (e.g., Rh(II) or Cu complexes) are employed during cyclopropane ring formation . Purification via recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or chiral column chromatography is critical to isolate the cis-isomer. Confirmation of stereochemistry requires X-ray crystallography or NOESY NMR to detect spatial proximity of substituents .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can resolve the cyclopropane ring’s unique deshielded protons (δ ~1.5–2.5 ppm) and the ethyl ester’s characteristic triplet (~1.2 ppm) and quartet (~4.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]+^+) and fragments, such as loss of HCl (m/z –36.46) from the monohydrochloride group .
  • X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns in the crystal lattice, critical for validating the cis-configuration .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test interactions with acetylcholinesterase or cytochrome P450 isoforms due to the compound’s amino-methyl and ester groups, which may mimic neurotransmitter or drug-metabolizing enzyme substrates .
  • Cellular Toxicity : Use MTT assays in mammalian cell lines (e.g., HEK293) to assess cytotoxicity at varying concentrations (e.g., 1–100 µM) .
  • Insecticidal Activity : Follow protocols for pyrethroid-like compounds, evaluating paralysis/death in Drosophila or Tribolium models, given structural similarities to cyclopropane-based insecticides .

Advanced Research Questions

Q. How does the stereochemistry (cis vs. trans) of the cyclopropane ring influence biological activity and target binding?

  • Methodological Answer :

  • Comparative Studies : Synthesize both isomers and compare IC50_{50} values in enzyme assays (e.g., acetylcholinesterase inhibition). For example, cis-isomers often exhibit higher activity due to optimal spatial alignment of the butylmethylamino and phenyl groups for target engagement .
  • Molecular Dynamics Simulations : Model docking poses with proteins (e.g., GABA receptors) to visualize steric clashes or hydrogen-bonding differences between isomers .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions, then quantify degradation products via HPLC. The ester group is prone to hydrolysis at pH > 8, while the cyclopropane ring remains stable below 80°C .
  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating to identify decomposition thresholds .

Q. How can in silico modeling predict metabolic pathways and potential toxic metabolites?

  • Methodological Answer :

  • ADMET Prediction Tools : Use SwissADME or ADMETLab to forecast cytochrome P450-mediated oxidation sites (e.g., N-demethylation of the butylmethylamino group) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., ester cleavage) prone to enzymatic hydrolysis .

Q. What experimental approaches validate the compound’s mechanism of action in neurological targets?

  • Methodological Answer :

  • Radioligand Binding Assays : Compete with 3^3H-labeled ligands (e.g., muscimol for GABAA_A receptors) to measure affinity (Ki_i) .
  • Patch-Clamp Electrophysiology : Assess ion channel modulation (e.g., Na+^+ or Cl^- currents) in neuronal cell lines .

Data Contradiction Analysis

Q. How to address discrepancies in reported insecticidal activity across studies?

  • Methodological Answer :

  • Standardize Bioassays : Control variables like insect species developmental stage (e.g., larvae vs. adults) and delivery method (topical vs. oral). Re-evaluate activity using LC50_{50} values and compare with structurally analogous pyrethroids .
  • Synergist Studies : Co-apply metabolic inhibitors (e.g., piperonyl butoxide) to determine if detoxification enzymes (e.g., esterases) reduce efficacy in certain models .

Key Research Gaps

  • Stereochemical Stability : Limited data on epimerization risks of the cis-isomer under physiological conditions.
  • Ecotoxicology : Effects on non-target species (e.g., pollinators) remain uncharacterized.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.